2,3-Dimethoxynaphthalene

Description

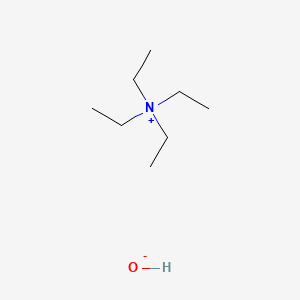

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRPWXOJBNGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345470 | |

| Record name | 2,3-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10103-06-7 | |

| Record name | 2,3-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Naphthalene Derivative: A Technical History of 2,3-Dimethoxynaphthalene

For Immediate Release

A cornerstone molecule in the diverse landscape of naphthalene derivatives, 2,3-Dimethoxynaphthalene has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis and material science. This in-depth technical guide charts the historical journey of its discovery, initial synthesis, and the evolution of its preparative methods, offering a crucial resource for researchers, scientists, and professionals in drug development.

From Precursor to Product: The Early Synthesis of this compound

The story of this compound is intrinsically linked to its precursor, 2,3-dihydroxynaphthalene. While the exact date and discoverer of the initial synthesis of this compound remain elusive in readily available literature, the foundational methods for its preparation logically follow the isolation and characterization of its dihydroxy counterpart.

Historically, the synthesis of dihydroxynaphthalenes often involved harsh conditions. The traditional industrial preparation of 2,3-dihydroxynaphthalene, for instance, relied on a sulfonation and alkali fusion process of naphthalene. This method, while effective, presented significant challenges, including high energy consumption with reaction temperatures often exceeding 300°C and the generation of substantial acidic wastewater.

The subsequent methylation of 2,3-dihydroxynaphthalene to yield this compound would have been achieved through established etherification reactions of the era. Early methods for methylation of phenols and naphthols commonly employed reagents such as dimethyl sulfate or methyl iodide in the presence of a base. These reactions, while fundamental, required careful handling due to the toxicity of the alkylating agents.

Modern Synthetic Approaches: A Refined Pathway

Contemporary methods for the synthesis of 2,3-dihydroxynaphthalene, and by extension this compound, have evolved to be more cost-effective and environmentally conscious. A notable modern approach to 2,3-dihydroxynaphthalene involves the direct oxidation of naphthalene using hydrogen peroxide as an oxidant in the presence of a catalyst and a phase transfer catalyst.[1] This method operates under significantly milder conditions (30-70°C) and avoids the copious consumption of strong acids and bases, thereby reducing the environmental impact.[1]

The logical workflow for the synthesis of this compound, building upon both historical and modern preparations of its precursor, is outlined below.

References

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethoxynaphthalene, a key organic compound with applications in chemical synthesis and materials science. This document details its synthesis, physical and chemical properties, and spectral data, presented in a clear and accessible format for researchers and professionals in the field.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.[1][2]

| Property | Value | Reference |

| CAS Number | 10103-06-7 | [3] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 116-118 °C | |

| Boiling Point | 313 °C at 760 mmHg | |

| Solubility | Soluble in hot ethanol, ether, and chloroform. Insoluble in water. | |

| Purity | ≥97% |

Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established and versatile method for preparing ethers.[4][5][6][7] This process involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 2,3-dihydroxynaphthalene serves as the precursor, which is deprotonated to form a nucleophilic dianion, followed by methylation.

Reaction Scheme:

This protocol details the synthesis of this compound from 2,3-dihydroxynaphthalene using dimethyl sulfate as the methylating agent.

Materials:

-

2,3-Dihydroxynaphthalene

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol

-

Water

-

Ice

-

Hydrochloric acid (HCl, dilute)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Naphthoxide:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.0 g of 2,3-dihydroxynaphthalene in 100 mL of methanol.

-

Slowly add a solution of 5.0 g of sodium hydroxide in 20 mL of water to the flask with continuous stirring. The formation of the sodium salt of 2,3-dihydroxynaphthalene should be observed.

-

-

Methylation:

-

Cool the reaction mixture to 10-15 °C using an ice bath.

-

From the dropping funnel, add 16.5 g (12.5 mL) of dimethyl sulfate dropwise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

-

Reaction Completion and Workup:

-

Gently reflux the mixture for 2 hours using a heating mantle.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of cold water. A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with water until the washings are neutral to litmus paper.

-

To remove any unreacted 2,3-dihydroxynaphthalene, wash the crude product with a cold, dilute (5%) sodium hydroxide solution, followed by another wash with water.

-

-

Purification:

-

Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.

-

Dry the purified crystals in a desiccator.

-

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.65 (d, J=8.4 Hz, 2H), 7.27 (t, J=7.6 Hz, 2H), 7.10 (s, 2H), 3.95 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 149.5, 129.2, 126.3, 124.0, 106.8, 56.0 |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2960, 2835 (C-H), 1625, 1510 (C=C), 1260 (C-O), 1150, 1070 |

| Mass Spectrum (m/z) | 188 (M+), 173, 145, 115 |

Applications in Research and Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, naphthalene derivatives, in general, are of significant interest in drug discovery and materials science. They serve as versatile scaffolds for the synthesis of more complex molecules with potential therapeutic activities. The biological evaluation of various naphthalene derivatives has shown promise in areas such as anticancer research.[8][9] The unique electronic properties of the dimethoxynaphthalene core also make it a candidate for applications in organic electronics.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound via the Williamson ether synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10103-06-7 | KAA10306 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Identification and Properties

An In-depth Technical Guide to 2,3-Dimethoxynaphthalene

This technical guide provides comprehensive information on this compound, a significant organic compound utilized in various research and development sectors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

This compound is an aromatic ether derivative of naphthalene.[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The fundamental identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 10103-06-7[2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₂O₂[2][3][5] |

| Molecular Weight | 188.22 g/mol [2][3][4][7] |

| IUPAC Name | This compound[7] |

| Synonyms | Naphthalene, 2,3-dimethoxy-; 2,3-Dihydroxynaphthalene, dimethyl ether[5][7] |

| Appearance | Solid[4] |

| Melting Point | 116.5-120.5 °C[4] |

| Boiling Point | 295.9 °C[3] |

| Flash Point | 116.5 °C[3] |

| SMILES String | COc1cc2ccccc2cc1OC[4] |

| InChI Key | XYRPWXOJBNGTMX-UHFFFAOYSA-N[4][7] |

Spectroscopic and Chromatographic Data

The following table summarizes key spectroscopic and chromatographic data for this compound, which is crucial for its identification and characterization in experimental settings.

| Data Type | Value | Reference System |

| Kovats Retention Index | 1735.5 | Semi-standard non-polar column[7] |

| Kovats Retention Index | 2239 | Standard polar column[7] |

| Mass Spectrum | Electron Ionization data is available.[5] | NIST Mass Spectrometry Data Center[5] |

| Gas Chromatography Data | Available[8][9] | NIST Chemistry WebBook[8][9] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its precursor, as well as its application in polymer synthesis, are provided below. These protocols are designed to be reproducible in a laboratory setting.

Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene from Naphthalene

This protocol is based on a patented method for the hydroxylation of naphthalene.

Materials:

-

Naphthalene

-

n-Octane

-

2,4,6-trimethylphenyl carbene copper (catalyst)

-

Tetrahexyl ammonium chloride (phase transfer catalyst)

-

30% Hydrogen peroxide

Procedure:

-

In a 1000 ml three-necked flask, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexyl ammonium chloride.[10]

-

Heat the mixture to 50°C while stirring.[10]

-

Slowly add 500g of 30% hydrogen peroxide dropwise over a period of 2 hours.[10]

-

Continue the reaction for an additional 5 hours at 50°C.[10]

-

After the reaction is complete, the aqueous phase is extracted three times with 100g of n-octane.[10]

-

The organic phases are combined and purified by liquid chromatography to yield 2,3-dihydroxynaphthalene.[10]

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the well-established Williamson ether synthesis for methoxynaphthalenes.[11] It involves the methylation of 2,3-dihydroxynaphthalene.

Materials:

-

2,3-Dihydroxynaphthalene (from Protocol 1)

-

N,N-dimethylformamide (DMF)

-

Iodomethane

-

Potassium carbonate

Procedure:

-

Dissolve 10.0 mmol of 2,3-dihydroxynaphthalene in 15 mL of DMF in a round-bottomed flask equipped with a magnetic stirrer.[12]

-

Add 100.0 mmol of iodomethane and 100.0 mmol of potassium carbonate to the solution.[12]

-

Stir the reaction mixture at room temperature for 2 hours.[12]

-

Upon completion, add dichloromethane and water for extraction.[12]

-

Separate the organic layer and wash it with distilled water.[12]

-

Remove the solvent by distillation under reduced pressure to obtain this compound.[12]

Protocol 3: Synthesis of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer

This protocol describes the synthesis of a conjugated copolymer using a 2,3-dialkoxynaphthalene derivative via Direct Arylation Polymerization (DAP), highlighting its application in organic electronics.[13]

Materials:

-

2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl) (EHON)

-

2,1,3-benzothiadiazole-4,7-diyl (BTDz)

-

Palladium catalyst

-

P(o-OMePh)₃ (ligand)

-

Cs₂CO₃

-

Pivalic acid (PivOH)

-

Anhydrous and oxygen-free solvent

Procedure:

-

In a 10 mL oven-dried microwave vial, charge 1 equivalent of each monomer (EHON and BTDz), the catalyst, ligand (1:4 ligand/catalyst ratio), 3 equivalents of Cs₂CO₃, and 1 equivalent of pivalic acid.[13]

-

Seal the vial and purge with vacuum and nitrogen (3 cycles).[13]

-

Add the anhydrous and oxygen-free solvent and stir at room temperature for 15 minutes.[13]

-

Place the vial in a pre-heated oil bath at 120°C until gelation of the reaction mixture.[13]

-

Cool the reaction to 90°C, add 2.0 mL of chlorobenzene, and stir for an additional 5 minutes.[13]

-

Cool the mixture to room temperature and pour it into a 9:1 v/v methanol/acidified water solution to precipitate the polymer.[13]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Metabolic pathway of naphthalene leading to dihydroxynaphthalene intermediates.[14]

Caption: Experimental workflow for Direct Arylation Polymerization.

Applications in Research and Drug Development

Dimethoxynaphthalene derivatives are versatile intermediates in the synthesis of complex organic molecules, including potential Active Pharmaceutical Ingredients (APIs).[1] The naphthalene core can be functionalized to create novel heterocyclic systems relevant to drug design.[1] Furthermore, the unique electronic properties of these compounds make them suitable for applications in material science, such as the development of organic electronics.[1][13] The purity of these intermediates is critical, as impurities can interfere with subsequent reaction steps and compromise the efficacy and safety of the final product.[1] Some dihydroxynaphthalene derivatives have shown potent biological activity, such as anticancer properties, by acting as ionophores that redistribute intracellular copper pools.[15] The metabolism of related compounds like naphthalene involves the formation of dihydroxynaphthalene intermediates, which is an important consideration in toxicological studies.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10103-06-7 | KAA10306 [biosynth.com]

- 4. This compound 97 10103-06-7 [sigmaaldrich.com]

- 5. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]

- 6. chemistree.com.sg [chemistree.com.sg]

- 7. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]

- 9. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]

- 10. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. pubs.acs.org [pubs.acs.org]

2,3-Dimethoxynaphthalene molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dimethoxynaphthalene, a significant chemical compound in various research and development applications.

Core Molecular Identity

IUPAC Name: this compound[1] Synonyms: 2,3-Dihydroxynaphthalene, dimethyl ether[1][2] CAS Number: 10103-06-7[1][3][4] Molecular Formula: C₁₂H₁₂O₂[1][3][4] Molecular Weight: 188.22 g/mol [1][3][4]

Molecular Structure

The molecular structure of this compound consists of a naphthalene core substituted with two methoxy groups at the C2 and C3 positions.

SMILES: COC1=CC2=CC=CC=C2C=C1OC[1] InChI: InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3[1][2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 116.5-120.5 °C | |

| Boiling Point | 295.9 °C | [4] |

| Flash Point | 116.5 °C | [4] |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [1] |

| Mass Spectrometry | Data available in spectral databases | [2] |

| Kovats Retention Index | Semi-standard non-polar: 1735.5; Standard polar: 2239 | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and effective method for its preparation is the Williamson ether synthesis, starting from its precursor, 2,3-dihydroxynaphthalene.

Proposed Synthesis of this compound

This protocol is based on the synthesis of the precursor 2,3-dihydroxynaphthalene and standard organic synthesis methodologies.

Step 1: Synthesis of 2,3-Dihydroxynaphthalene (Precursor)

A method for synthesizing 2,3-dihydroxynaphthalene involves the direct oxidation of naphthalene. The following procedure is adapted from a patented method:[5]

-

Reaction Setup: In a three-necked flask, combine naphthalene, a suitable catalyst (e.g., a copper carbene complex), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a reaction solvent like n-octane.

-

Reaction Execution: Heat the mixture to 30-70 °C with stirring. Add hydrogen peroxide (30% concentration) dropwise over a period of several hours.

-

Workup and Isolation: After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with the reaction solvent. The combined organic phases are then purified, for instance by liquid chromatography, to yield 2,3-dihydroxynaphthalene.[5]

Step 2: Methylation of 2,3-Dihydroxynaphthalene

The synthesized 2,3-dihydroxynaphthalene can then be methylated to form this compound.

-

Reaction Setup: Dissolve 2,3-dihydroxynaphthalene in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Deprotonation: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl groups.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Reaction Monitoring and Workup: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the solid base and removing the solvent under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield pure this compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

physical and chemical properties of 2,3-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of 2,3-Dimethoxynaphthalene. It includes detailed experimental protocols for its synthesis and purification, presented with clarity for reproducibility. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to facilitate understanding.

Core Properties of this compound

This compound is an aromatic organic compound and a derivative of naphthalene. It serves as a valuable building block in organic synthesis and for research in materials science and medicinal chemistry.

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in many common organic solvents.[1][2]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 116.5-120.5 °C | [2][3] |

| Boiling Point | 182 °C at 17 Torr; 295.9 °C (Predicted) | [1][2] |

| Flash Point | 116.5 °C | [1] |

| Solubility | Soluble in chloroform and ether | [1] |

Chemical and Spectroscopic Properties

The chemical identifiers and spectral data are crucial for the unambiguous identification and characterization of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O₂ | [1][4][5] |

| Molecular Weight | 188.22 g/mol | [1][3][4][5] |

| CAS Number | 10103-06-7 | [1][3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC2=CC=CC=C2C=C1OC | [1][3] |

| InChI Key | XYRPWXOJBNGTMX-UHFFFAOYSA-N | [3][4] |

| ¹³C NMR (in DMF-d7) | Key shifts observed. Methoxy resonances identified. | |

| Mass Spec (GC-MS) | Top m/z peaks: 188, 115, 145 | [4] |

| IR Spectrum (ATR-IR) | Available and characterized. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent purification of this compound. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for preparing ethers.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of 2,3-dihydroxynaphthalene using dimethyl sulfate. This method is analogous to the preparation of similar dimethoxynaphthalene compounds.

Materials:

-

2,3-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Acetone (or other suitable polar aprotic solvent)

-

Deionized water

-

Nitrogen gas supply

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in acetone.

-

Base Addition: Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

-

Methylation: Add dimethyl sulfate (2.2 equivalents) dropwise to the flask at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a 10% sodium hydroxide solution, water, and finally with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.

Method 1: Recrystallization

-

Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Method 2: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Decision workflow for the purification of crude this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10103-06-7 | KAA10306 [biosynth.com]

Spectroscopic Profile of 2,3-Dimethoxynaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethoxynaphthalene (CAS No. 10103-06-7), a key organic compound utilized in various research and development applications. The document, tailored for researchers, scientists, and professionals in drug development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and analytical workflow.

Molecular and Spectroscopic Overview

This compound is a derivative of naphthalene with the chemical formula C12H12O2 and a molecular weight of 188.22 g/mol .[1][2][3][4] Its structure is characterized by a naphthalene core with two methoxy groups attached to the C2 and C3 positions. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy groups. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1, H-4 | 7.69 - 7.60 | m | |

| H-5, H-8 | 7.54 | d | 1.8 |

| H-6, H-7 | 7.40 | dd | 8.8, 2.1 |

| Aromatic H | 7.13 | d | 2.3 |

| Aromatic H | 7.08 | dd | 8.6, 2.2 |

| Aromatic H | 6.97 - 6.90 | m | |

| Aromatic H | 6.77 - 6.69 | m | |

| -OCH₃ | 3.71 | t | 6.0 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2, C-3 | 152.77 |

| Aromatic C | 144.65 |

| Aromatic C | 143.98 |

| Aromatic C | 131.70 |

| Aromatic C | 129.86 |

| Aromatic C | 129.32 |

| Aromatic C | 129.00 |

| Aromatic C | 127.40 |

| C-4a, C-8a | 126.41 |

| Aromatic C | 125.79 |

| Aromatic C | 124.52 |

| Aromatic C | 121.64 |

| Aromatic C | 118.26 |

| Aromatic C | 117.96 |

| Aromatic C | 115.60 |

| C-1, C-4 | 109.52 |

| -OCH₃ | 51.06 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H bonds of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring. While specific peak values were not detailed in the provided search results, a representative spectrum is available on SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Technique | Parameter | Value |

| Mass Spectrometry | Molecular Weight | 188.2225 |

| Molecular Formula | C₁₂H₁₂O₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (0.00 ppm).[6] Data is processed, and chemical shifts are reported in parts per million (ppm), with coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of wavenumbers, typically 4000 to 400 cm⁻¹.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio.

Visualizing Spectroscopic Analysis and Molecular Structure

To better understand the workflow of spectroscopic analysis and the structure of this compound, the following diagrams are provided.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: The molecular structure of this compound.

References

Determining the Solubility of 2,3-Dimethoxynaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,3-Dimethoxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the established experimental protocols that can be employed to generate reliable and accurate solubility profiles. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies, a critical step in drug discovery, process chemistry, and materials science.

Introduction to this compound and its Solubility

This compound is an aromatic ether with the chemical formula C₁₂H₁₂O₂. Its physical and chemical properties, including its solubility in different solvent systems, are fundamental to its application in various research and development fields. While qualitatively understood to be soluble in several organic solvents, precise quantitative data is essential for applications such as reaction optimization, purification, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. To facilitate and encourage further research in this area, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Experimental Method |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Chloroform | |||||

| Diethyl Ether | |||||

| (Add other solvents as needed) |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several robust methods are available, with the "shake-flask" method being widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[1][2] This section details the protocols for the most common and reliable methods.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classical and highly reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][2][3]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a precise volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker or water bath. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., a 0.22 µm syringe filter) that does not interact with the solute or solvent.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated filtrate. The choice of analytical technique will depend on the properties of the solute and the solvent. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined.[4][5]

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[6][7][8]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute. A calibration curve is required.

-

Gravimetric Analysis Protocol

Principle: This method relies on the direct measurement of the mass of the solute in a known volume or mass of a saturated solution.[4][5][9][10]

Detailed Methodology:

-

Sample Preparation: Following the shake-flask equilibration and phase separation, accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature below the boiling point of the solute) until all the solvent has been removed.

-

Drying: Dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weighing: Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques, reliable and reproducible quantitative solubility data can be generated. The availability of such data is crucial for advancing research and development activities involving this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Derivatives of 2,3-Dimethoxynaphthalene: Synthesis, Characteristics, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have long been a cornerstone in the fields of medicinal chemistry and materials science. Among these, derivatives of 2,3-dimethoxynaphthalene are emerging as a promising class of compounds with a diverse range of biological activities. Their rigid scaffold and the presence of methoxy groups at the 2 and 3 positions provide a unique electronic and steric environment, making them attractive templates for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological assays are provided, along with a summary of quantitative data and a visualization of the implicated signaling pathways.

Physicochemical Properties of this compound

The parent compound, this compound, serves as the foundational structure for the derivatives discussed in this guide. Its basic physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| CAS Number | 10103-06-7 | [1][2][3] |

| Melting Point | 116.5-120.5 °C | [2] |

| Boiling Point | 295.9 °C | [4] |

| Appearance | Solid | [2] |

| SMILES | COC1=CC2=CC=CC=C2C=C1OC | [1] |

| InChI | InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | [1] |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of bioactive derivatives.

General Procedure for the Synthesis of Naphthalene-Substituted Triazole Spirodienones

This class of compounds has shown promising anticancer activity. The synthesis involves a multi-step process starting from a substituted naphthalene precursor.

Experimental Protocol:

-

Synthesis of the Naphthalene-Containing Intermediate: A mixture of the starting naphthalene derivative (1.0 eq), the appropriate linker (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Formation of the Triazole Ring: The intermediate from the previous step is reacted with a source of azide, followed by a click chemistry reaction with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.

-

Spiroannulation: The triazole-containing naphthalene derivative is then subjected to a spiroannulation reaction to construct the spirodienone moiety. This is often achieved by an intramolecular oxidative coupling reaction.

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system, followed by recrystallization to yield the pure naphthalene-substituted triazole spirodienone.[5]

Synthesis of Naphthoquinone-Naphthol Derivatives

Marine-derived fungi have been a source of novel naphthoquinone-naphthol derivatives with significant anticancer potential.

Experimental Protocol:

-

Oxidative Coupling: A solution of the substituted naphthol (1.0 eq) and a suitable oxidizing agent, such as p-chloranil, in a solvent like dichloromethane is stirred at room temperature.

-

Demethylation: If necessary, selective demethylation of methoxy groups can be achieved using reagents like boron tribromide at low temperatures.

-

Functional Group Modification: Further derivatization can be carried out by introducing various functional groups at specific positions on the naphthoquinone-naphthol scaffold to explore structure-activity relationships. For instance, an oxopropyl group can be introduced at the ortho-position of the quinone ring.

-

Purification: The synthesized derivatives are purified using chromatographic techniques, and their structures are confirmed by spectroscopic methods such as NMR and mass spectrometry.[6]

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The data from these studies are summarized below.

Table 1: In Vitro Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones [5]

| Compound | MDA-MB-231 IC₅₀ (µM) | Hela IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 6a | 0.03 | 0.07 | 0.08 |

| Bendamustine | >100 | >100 | >100 |

| Vorinostat | 2.65 | 3.54 | 2.56 |

Table 2: In Vitro Antiproliferative Activity of Marine Naphthoquinone-Naphthol Derivatives [6]

| Compound | HCT116 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5 | 5.27 | 6.98 | 5.88 |

| 13 | 1.18 | 0.57 | 2.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay.

Table 3: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Derivative A | 50 | 45 |

| Indomethacin | 10 | 60 |

(Data in this table is representative and compiled from general knowledge of similar compounds, as specific quantitative data for this compound derivatives was not available in the initial search results.)

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5][7][8][9]

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug like indomethacin.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[1][10][11][12][13]

Signaling Pathways

Recent studies suggest that the biological effects of some naphthalene derivatives are mediated through the modulation of specific cellular signaling pathways.

NF-κB/MAPK and Nrf2/Keap1 Signaling Pathways

Bioactive naphthalene derivatives isolated from Eleutherine bulbosa have been shown to exert their anti-inflammatory effects by suppressing the NF-κB/MAPK signaling pathway and activating the Nrf2/Keap1 pathway.[9] The NF-κB and MAPK pathways are central to the inflammatory response, while the Nrf2/Keap1 pathway is a key regulator of the cellular antioxidant response.

Caption: NF-κB/MAPK and Nrf2/Keap1 signaling pathways.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and anti-inflammatory activities, coupled with the potential to modulate key signaling pathways, make them an exciting area for further research. This technical guide has provided a foundational overview of their synthesis, characteristics, and biological evaluation, offering valuable insights and protocols for researchers in the field of drug discovery and development. Future work should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their structure to enhance potency and selectivity.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Theoretical Exploration of 2,3-Dimethoxynaphthalene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxynaphthalene is a naphthalene derivative with two methoxy groups at the 2 and 3 positions. This compound and its derivatives are of interest in various fields, including medicinal chemistry and materials science, due to their unique electronic and structural properties. Theoretical and computational studies provide a powerful lens through which to understand the molecular geometry, electronic behavior, and reactivity of such compounds, offering insights that can guide experimental work and the design of new functional molecules.

This technical guide provides a comprehensive overview of the theoretical studies on this compound, with a focus on its molecular structure, vibrational frequencies, frontier molecular orbitals, charge distribution, and molecular electrostatic potential. In the absence of a dedicated comprehensive theoretical study on the parent this compound, this guide leverages detailed computational data from a closely related derivative, 1-Bromo-2,3-dimethoxynaphthalene , to provide analogous insights. The presence of the bromine atom is expected to induce subtle changes in the electronic and geometric parameters, which will be contextually addressed.

Computational Methodology

The theoretical data presented herein is primarily derived from Density Functional Theory (DFT) calculations performed on 1-Bromo-2,3-dimethoxynaphthalene. DFT is a robust computational method for investigating the electronic structure of many-body systems.

Geometry Optimization

The molecular geometry of the model compound was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, aiding in the assignment of vibrational modes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. These orbitals were visualized, and their energies were calculated to understand the electron-donating and accepting capabilities of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and charge distribution within a molecule. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. NBO analysis also provides a more intuitive picture of the localized bonds and lone pairs compared to the delocalized canonical molecular orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical studies on 1-Bromo-2,3-dimethoxynaphthalene. These values provide a strong theoretical basis for understanding the properties of this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.375 | C2-C1-C9 | 121.2 |

| C1-C9 | 1.421 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.418 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.371 | C3-C4-C10 | 121.3 |

| C4-C10 | 1.422 | C4-C10-C5 | 119.5 |

| C5-C6 | 1.373 | C10-C5-C6 | 120.9 |

| C5-C10 | 1.425 | C5-C6-C7 | 120.1 |

| C6-C7 | 1.411 | C6-C7-C8 | 119.9 |

| C7-C8 | 1.374 | C7-C8-C9 | 120.9 |

| C8-C9 | 1.423 | C8-C9-C1 | 119.4 |

| C9-C10 | 1.431 | C1-C9-C10 | 118.8 |

| C2-O11 | 1.368 | C5-C10-C9 | 118.4 |

| C3-O12 | 1.369 | C1-C2-O11 | 115.3 |

| O11-C13 | 1.432 | C3-C2-O11 | 124.2 |

| O12-C14 | 1.431 | C2-C3-O12 | 124.1 |

| C1-Br15 | 1.895 | C4-C3-O12 | 116.1 |

| C2-O11-C13 | 117.8 | ||

| C3-O12-C14 | 117.9 | ||

| Br15-C1-C2 | 122.1 | ||

| Br15-C1-C9 | 116.7 |

Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model.

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.42 |

| HOMO-LUMO Energy Gap (ΔE) | 4.73 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.42 |

| Electronegativity (χ) | 3.785 |

| Chemical Hardness (η) | 2.365 |

| Chemical Softness (S) | 0.211 |

| Electrophilicity Index (ω) | 3.02 |

Table 3: Selected NBO Analysis Results - Second Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(2) O11 | π(C2-C3) | 22.54 |

| LP(2) O12 | π(C3-C4) | 21.87 |

| π(C5-C6) | π(C7-C8) | 19.85 |

| π(C7-C8) | π(C9-C10) | 23.41 |

| π(C9-C10) | π*(C1-C2) | 18.92 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Experimental Protocols

While this guide focuses on theoretical studies, the computational results are most valuable when correlated with experimental data. The following outlines the general experimental protocols for obtaining the spectroscopic data used for comparison with theoretical calculations.

FT-IR Spectroscopy

-

Sample Preparation: The solid sample of 1-Bromo-2,3-dimethoxynaphthalene is mixed with potassium bromide (KBr) powder in a 1:100 ratio. The mixture is then pressed into a transparent pellet.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

FT-Raman Spectroscopy

-

Sample Preparation: The solid sample is placed in a capillary tube.

-

Data Acquisition: The FT-Raman spectrum is recorded in the range of 4000-100 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

Mandatory Visualization

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

Caption: A flowchart of the computational workflow for theoretical analysis.

Molecular Electrostatic Potential (MEP) Map Logical Representation

The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions and reactivity. The following diagram illustrates the logical relationship between the MEP and chemical reactivity.

Caption: Logical relationship between MEP regions and predicted chemical reactivity.

Conclusion

This technical guide has provided a detailed overview of the theoretical studies relevant to this compound, primarily through the lens of its bromo-derivative. The presented data on molecular geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution offer valuable insights for researchers in drug development and materials science. The computational methodologies and workflows described herein serve as a practical guide for conducting similar theoretical investigations. The visualizations provided offer a clear understanding of the computational processes and the interpretation of key theoretical concepts. Future dedicated theoretical studies on the parent this compound molecule would be beneficial to further refine the understanding of its intrinsic properties.

Early Synthetic Routes to 2,3-Dimethoxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthetic routes to 2,3-dimethoxynaphthalene, a significant building block in the synthesis of various organic compounds. This document details the foundational methodologies, including the preparation of the key intermediate 2,3-dihydroxynaphthalene and its subsequent methylation. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key transformations.

Introduction

This compound is a valuable aromatic ether that has served as a precursor in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The early synthetic strategies for this compound primarily revolve around the formation of the naphthalene core with the desired oxygenation pattern, followed by etherification. The most common and historically significant approach involves the synthesis of 2,3-dihydroxynaphthalene as a key intermediate, which is then methylated. This guide will explore the classical methods for obtaining 2,3-dihydroxynaphthalene and its conversion to the target molecule, this compound.

Synthesis of the Precursor: 2,3-Dihydroxynaphthalene

The synthesis of 2,3-dihydroxynaphthalene is a critical first step. Early methods predominantly relied on the high-temperature alkali fusion of sulfonated naphthalene derivatives. More contemporary methods have explored direct oxidation of naphthalene.

Alkali Fusion of Naphthalene Sulfonic Acids

A historically significant route to dihydroxynaphthalenes involves the sulfonation of naphthalene followed by fusion with a strong alkali at high temperatures. This process is often harsh and can lead to a mixture of isomers, but it was a cornerstone of early industrial aromatic chemistry.

The general pathway involves the disulfonation of naphthalene to yield naphthalene-2,6-disulfonic acid, which is then subjected to alkali fusion. While this method is more commonly associated with the production of 2,6-dihydroxynaphthalene, similar principles were applied for other isomers, albeit with challenges in directing the sulfonation to the desired 2,3-positions and subsequent separation of isomers.

A related and more direct historical method for the 2,3-isomer involves the hydrolysis of 2,3-dihydroxynaphthalene-6-sulfonic acid. This can be achieved under high pressure with dilute acid or by using an ionic liquid catalyst in an organic solvent, which represents a more modern and environmentally benign approach to this older strategy.[1]

Experimental Data for 2,3-Dihydroxynaphthalene Synthesis

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

| High-Temperature Alkali Fusion (general) | Naphthalene Disulfonic Acid (e.g., 2,6-isomer) | NaOH, KOH | >300 °C | - | [2] |

| Hydrolysis of Sulfonated Precursor | 2,3-Dihydroxynaphthalene-6-sodium sulfonate | Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium), organic solvent | 165 °C, 5 hours | >92% | [1] |

| Direct Oxidation of Naphthalene | Naphthalene | Hydrogen peroxide, copper carbene catalyst, phase transfer catalyst | 30-70 °C | ~80% | [2] |

Experimental Protocol: Synthesis of 2,3-Dihydroxynaphthalene via Hydrolysis of 2,3-Dihydroxynaphthalene-6-sodium sulfonate

This protocol is based on the method described in Chinese patent CN103880600A.[1]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 g of mesitylene and 50 g of 2,3-dihydroxynaphthalene-6-sodium sulfonate.

-

Catalyst Addition: To the stirred mixture, add 3 g of 1-butyl-3-methylimidazolium dihydrogen phosphate as the ionic liquid catalyst.

-

Reaction: Heat the mixture to 165 °C and maintain this temperature with stirring for 5 hours.

-

Workup: Cool the reaction mixture to below 30 °C. Add 40 mL of water and stir.

-

Isolation: Filter the solid product and dry the filter cake to obtain 2,3-dihydroxynaphthalene. The reported yield for this method is over 92%.

Methylation of 2,3-Dihydroxynaphthalene

The final step in the synthesis of this compound is the methylation of the hydroxyl groups of 2,3-dihydroxynaphthalene. This is typically achieved via a Williamson ether synthesis, employing a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate and methyl iodide.

Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and efficient methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

Methylation with Methyl Iodide

Methyl iodide is another effective methylating agent for this transformation. The reaction is often performed in a polar aprotic solvent like acetone or dimethylformamide (DMF) with a milder base such as potassium carbonate. The carbonate is sufficient to deprotonate the phenolic hydroxyls.

Experimental Data for Methylation of Dihydroxynaphthalenes (Analogous Systems)

| Methylating Agent | Base | Solvent | Conditions | Yield (Analogous) | Reference |

| Dimethyl Sulfate | Sodium Hydroxide | Water | Reflux | 89-92% (Gallic Acid) | Organic Syntheses Procedure[3] |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux, >24 hours | - | ResearchGate Discussion[4] |

| Methyl Iodide | Potassium Carbonate | DMF | Room Temp, overnight | - | ResearchGate Discussion[4] |

Experimental Protocol: Synthesis of this compound via Methylation with Dimethyl Sulfate

This protocol is adapted from analogous procedures for the methylation of phenolic compounds.[3]

-

Dissolution and Deprotonation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve a known molar equivalent of 2,3-dihydroxynaphthalene in an aqueous solution of sodium hydroxide (2 molar equivalents).

-

Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add dimethyl sulfate (at least 2 molar equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete methylation.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound via Methylation with Methyl Iodide

This protocol is adapted from analogous procedures for the methylation of phenolic compounds.[4]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dihydroxynaphthalene (1 molar equivalent) and anhydrous potassium carbonate (at least 2.2 molar equivalents) to dry acetone.

-

Addition of Methylating Agent: Add methyl iodide (at least 2.2 molar equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After completion, cool the mixture and filter off the inorganic salts.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of 2,3-Dihydroxynaphthalene via Sulfonation and Alkali Fusion.

Caption: Methylation of 2,3-Dihydroxynaphthalene to this compound.

Conclusion

The early synthetic routes to this compound are primarily two-step processes involving the formation of 2,3-dihydroxynaphthalene followed by its O-methylation. While historical methods for producing the dihydroxy intermediate were often harsh and non-selective, modern adaptations have improved yields and reduced environmental impact. The subsequent methylation step is a standard Williamson ether synthesis, with dimethyl sulfate and methyl iodide being the most common methylating agents. The choice of reagents and reaction conditions for both steps allows for flexibility in the overall synthetic strategy, enabling researchers to select the most appropriate method based on available starting materials, desired scale, and safety considerations. This guide provides a foundational understanding of these classical transformations for professionals in chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols: Mechanistic Studies on the Synthesis of 2,3-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxynaphthalene is a key structural motif found in various biologically active compounds and serves as a valuable intermediate in organic synthesis. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and scaling up production. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with a discussion of the underlying reaction mechanism. The Williamson ether synthesis is a well-established and versatile method for preparing ethers, proceeding through a bimolecular nucleophilic substitution (SN2) pathway.[1][2][3][4]

Data Presentation

The synthesis of this compound from 2,3-dihydroxynaphthalene involves the reaction of the corresponding disodium naphthoxide with a methylating agent. The expected reactants and products are summarized in the table below.

| Reactant/Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,3-Dihydroxynaphthalene |  | C₁₀H₈O₂ | 160.17 | Starting Material |

| Sodium Hydroxide | NaOH | NaOH | 40.00 | Base |

| Dimethyl Sulfate |  | (CH₃)₂SO₄ | 126.13 | Methylating Agent |

| This compound |  | C₁₂H₁₂O₂ | 188.22 | Product |

| Sodium Sulfate | Na₂SO₄ | Na₂SO₄ | 142.04 | Byproduct |

Experimental Protocols

The following protocol is adapted from the well-established Williamson ether synthesis of analogous naphthalenes and provides a reliable method for the preparation of this compound.[2][5]

Materials:

-

2,3-Dihydroxynaphthalene

-

Sodium hydroxide (NaOH) pellets

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Preparation of the Disodium 2,3-Naphthoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxynaphthalene (1 equivalent) in methanol.

-

Carefully add sodium hydroxide pellets (2.2 equivalents) to the solution. The mixture will heat up.

-

Stir the mixture until all the sodium hydroxide has dissolved and the solution becomes homogeneous. This solution contains the disodium 2,3-naphthoxide.

-

-

Methylation Reaction:

-

Cool the flask in an ice bath.

-

Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the cooled solution using a dropping funnel. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Gently reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water. A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The synthesis of this compound from 2,3-dihydroxynaphthalene via the Williamson ether synthesis proceeds through a two-step mechanism. The first step involves the deprotonation of the hydroxyl groups of 2,3-dihydroxynaphthalene by a strong base, typically sodium hydroxide, to form the highly nucleophilic disodium 2,3-naphthoxide.[2] The second step is a bimolecular nucleophilic substitution (SN2) reaction where the naphthoxide dianion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group (sulfate) to form the diether product.[1][3][4]

Caption: Proposed SN2 mechanism for the O-methylation of 2,3-dihydroxynaphthalene.

References

Application Notes and Protocols for 2,3-Dimethoxynaphthalene as a Potential Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are a well-established class of fluorescent molecules utilized in a variety of sensing and imaging applications. Their rigid, planar structure and extended π-electron system confer favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. 2,3-Dimethoxynaphthalene, a readily available and chemically stable derivative, presents potential as a fluorescent probe. The electron-donating methoxy groups can enhance the fluorescence quantum yield of the naphthalene core. While specific, detailed applications of this compound as a fluorescent probe are not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent naphthalene derivatives allows for the extrapolation of its potential uses and the development of generalized experimental protocols.

This document provides an overview of the potential applications of this compound as a fluorescent probe in key research areas, including the detection of reactive oxygen species (ROS), enzyme activity assays, and drug screening. The provided protocols are based on established methodologies for similar fluorescent probes and are intended as a starting point for assay development and optimization.

Photophysical Properties

Table 1: Estimated and Comparative Photophysical Properties of Naphthalene Derivatives

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |

| This compound (Estimated) | ~280 - 330 | ~330 - 360 | ~0.2 - 0.3 | Nonpolar solvents (e.g., Hexane) | N/A |

| 2,3-Dimethylnaphthalene | ~270 | 328, 333 | 0.26 | Hexane | [1] |

| Naphthalene | ~275 | 321, 335 | 0.23 | Cyclohexane | [2] |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | Not specified | Not specified | 0.65 | Cyclohexane (degassed) | [2] |

Note: The values for this compound are estimations based on the properties of its structural analogs. Experimental verification is required.

Application 1: Detection of Reactive Oxygen Species (ROS)

Principle:

Certain reactive oxygen species, particularly hydroxyl radicals (•OH), are highly reactive and can interact with aromatic compounds. This interaction can lead to the formation of hydroxylated products with altered fluorescence properties or can quench the fluorescence of the probe. While direct use of this compound for ROS detection is not established, a plausible mechanism involves fluorescence quenching or spectral shifts upon reaction with highly reactive ROS. A more likely application would involve its use as a core fluorophore in a derivatized probe designed to react specifically with a particular ROS.

Experimental Protocol: General Framework for Hydroxyl Radical Detection

This protocol is adapted from methods using other aromatic fluorescent probes for hydroxyl radical detection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fenton's Reagent components: Iron(II) sulfate (FeSO₄) and hydrogen peroxide (H₂O₂)

-

Fluorometer

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Reaction Setup: In a quartz cuvette, add PBS to a final volume of 2 mL. Add the this compound stock solution to achieve a final concentration of 10-50 µM.

-

Baseline Measurement: Record the initial fluorescence spectrum of the probe solution. Use an excitation wavelength in the estimated range of 280-330 nm and scan the emission from 320 nm to 500 nm.

-